molecular formula C20H35ClO2 B1239326 2-Chloroethyl linoleate CAS No. 25525-76-2

2-Chloroethyl linoleate

Cat. No.: B1239326
CAS No.: 25525-76-2
M. Wt: 342.9 g/mol
InChI Key: JFNBJTDMUIDJBU-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethyl linoleate is an ester derived from linoleic acid and 2-chloroethanol. It is a fatty acid ester with the molecular formula C20H35ClO2. This compound is notable for its presence in various natural and synthetic contexts, particularly in the field of organic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl linoleate can be synthesized through an esterification reaction between linoleic acid and 2-chloroethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a higher yield of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where linoleic acid and 2-chloroethanol are fed into a reactor with an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl linoleate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce linoleic acid and 2-chloroethanol.

    Oxidation: The double bonds in the linoleate moiety can undergo oxidation to form epoxides or hydroxylated products.

    Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles, such as hydroxide ions, to form ethylene glycol derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Hydrolysis: Linoleic acid and 2-chloroethanol.

    Oxidation: Epoxides or hydroxylated linoleate derivatives.

    Substitution: Ethylene glycol derivatives.

Scientific Research Applications

2-Chloroethyl linoleate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloroethyl linoleate involves its interaction with cellular components. For instance, it has been shown to inhibit the transcription of immediate early and early genes of herpes simplex virus type 2 (HSV-2), thereby blocking viral replication . The compound’s bioactivity is attributed to its ability to interfere with specific molecular targets and pathways involved in viral gene expression.

Comparison with Similar Compounds

    Linoleic Acid: A polyunsaturated fatty acid with similar structural features but lacking the 2-chloroethyl group.

    2-Chloroethanol: A simple alcohol with a chloroethyl group, used as a precursor in the synthesis of 2-chloroethyl linoleate.

    Ethyl Linoleate: An ester of linoleic acid and ethanol, similar in structure but without the chlorine atom.

Uniqueness: this compound is unique due to the presence of both the linoleate moiety and the 2-chloroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloroethyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h6-7,9-10H,2-5,8,11-19H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNBJTDMUIDJBU-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901009894
Record name 2-Chloroethyl linoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25525-76-2
Record name 2-Chloroethyl linoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25525-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroethyl linoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025525762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethyl linoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROETHYL LINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8XSI46QQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroethyl linoleate
Reactant of Route 2
Reactant of Route 2
2-Chloroethyl linoleate
Reactant of Route 3
Reactant of Route 3
2-Chloroethyl linoleate
Reactant of Route 4
Reactant of Route 4
2-Chloroethyl linoleate
Reactant of Route 5
Reactant of Route 5
2-Chloroethyl linoleate
Reactant of Route 6
Reactant of Route 6
2-Chloroethyl linoleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.